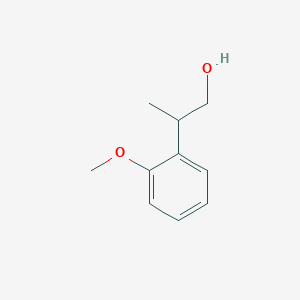
2-(2-Methoxyphenyl)propan-1-ol
Overview
Description
“2-(2-Methoxyphenyl)propan-2-ol” is a tertiary alcohol with the CAS Number: 21022-73-1 . It has a molecular weight of 166.22 . The IUPAC name for this compound is 2-(2-methoxyphenyl)-2-propanol . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
“2-(2-Methoxyphenyl)propan-2-ol” is a liquid at room temperature . It has a molecular weight of 166.22 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Pharmaceuticals and Medicinal Chemistry
- Urapidil Synthesis : 2-(2-Methoxyphenyl)propan-1-ol plays a crucial role in the synthesis of urapidil , an α-blocker used to treat essential hypertension and hypertensive emergencies. The compound serves as a key intermediate in the production of urapidil, which lowers peripheral blood pressure without affecting heart rate or intracranial blood pressure .
Organic Synthesis and Chemical Reactions
- Addition Reactions : The compound can undergo addition reactions with other molecules, leading to the formation of various derivatives. Researchers explore its reactivity in the presence of catalysts, such as ytterbium triflate (Yb(OTf)3), to create functionalized products .
Thermophysical Properties
- Thermal Behavior : Scientists study the thermophysical properties of 2-(2-Methoxyphenyl)propan-1-ol, including its heat capacity, thermal conductivity, and viscosity. These properties are essential for understanding its behavior in different environments and applications .
Solvent and Extraction Applications
- Solvent for Organic Reactions : Due to its moderate polarity and stability, this compound serves as a solvent in organic reactions. Researchers use it to dissolve and react with other compounds, facilitating chemical transformations .
Flavor and Fragrance Industry
- Aroma Compound : The compound contributes to the aroma and flavor of certain natural products. Its pleasant scent makes it valuable for perfumes, cosmetics, and food flavorings .
Research on Antihypertensive Agents
- Structure-Activity Relationship (SAR) : Scientists investigate the SAR of 2-(2-Methoxyphenyl)propan-1-ol derivatives to understand how subtle structural modifications affect their biological activity. This knowledge informs the design of novel antihypertensive agents .
Mechanism of Action
Target of Action
It is known that this compound is an intermediate in the synthesis of urapidil , a drug used for the treatment of essential hypertension and hypertensive emergencies . Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .
Mode of Action
In the synthesis of urapidil, it is formed by the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by yb(otf)3 in acetonitrile . This reaction forms the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .
Result of Action
As an intermediate in the synthesis of urapidil, it contributes to the overall therapeutic effects of urapidil, which include lowering peripheral blood pressure and activating the 5ht-1a receptor for central antihypertensive activity .
Action Environment
In the synthesis of urapidil, the reaction involving 2-(2-methoxyphenyl)propan-1-ol is catalyzed by yb(otf)3 in acetonitrile , suggesting that the reaction environment can influence the formation of this compound.
properties
IUPAC Name |
2-(2-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPWTDPROGCEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

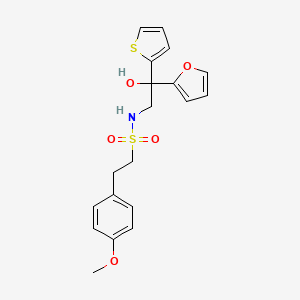
methanone](/img/structure/B2769315.png)
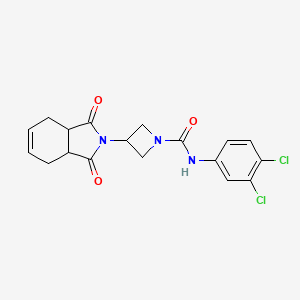

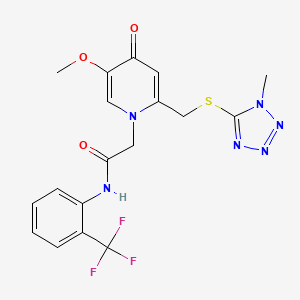
![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2769321.png)
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/no-structure.png)

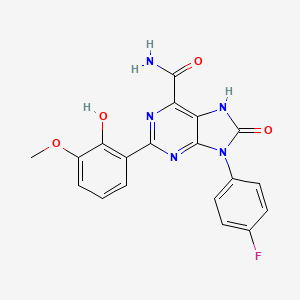
![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)
![N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B2769331.png)
